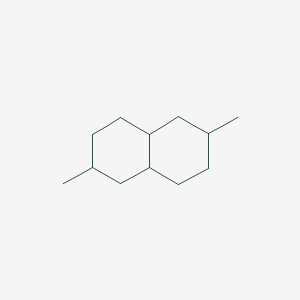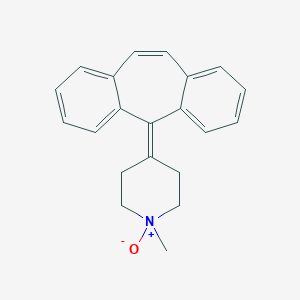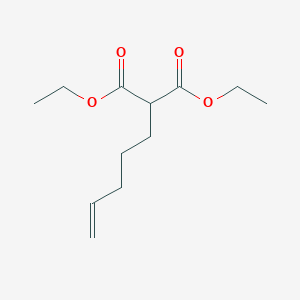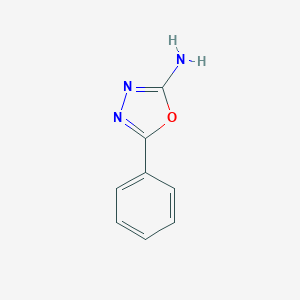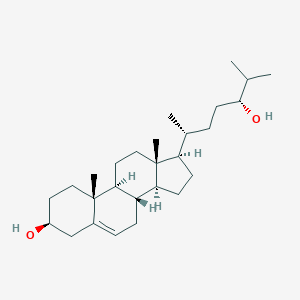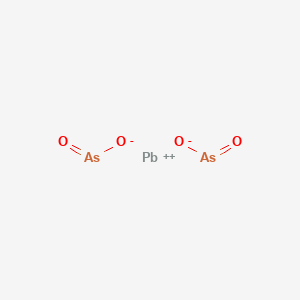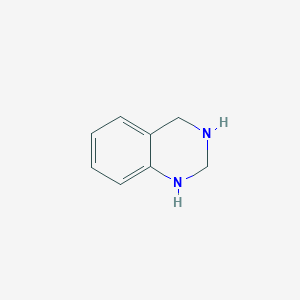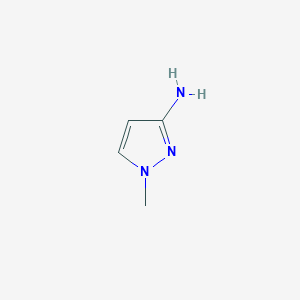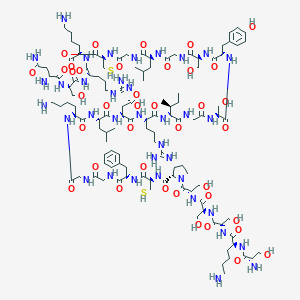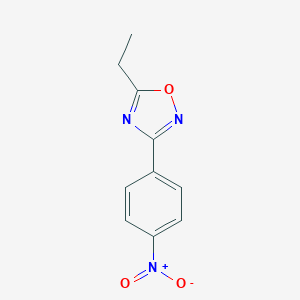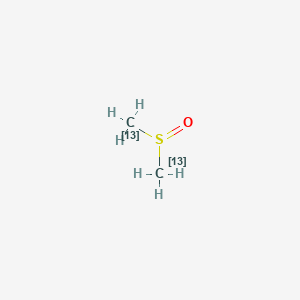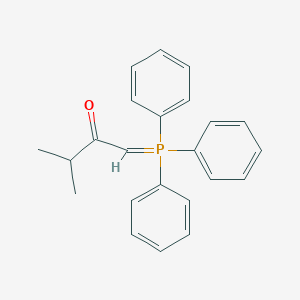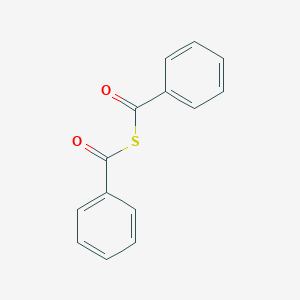
Benzoyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoyl sulfide is an organic chemical compound with the molecular formula C14H12S. It is a yellowish-white crystalline powder that is sparingly soluble in water but soluble in organic solvents. Benzoyl sulfide has found applications in various fields, including as a precursor for the synthesis of dyes, pharmaceuticals, and agrochemicals.
Aplicaciones Científicas De Investigación
Benzoyl sulfide has been used in scientific research as a model compound to study the mechanism of photochemical reactions. It has also been used as a probe molecule to investigate the adsorption behavior of organic compounds on solid surfaces. In addition, benzoyl sulfide has been used as a starting material for the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of benzoyl sulfide is not well understood. However, it is believed to act as a photosensitizer, which means that it can absorb light energy and transfer it to other molecules, leading to the formation of reactive intermediates. These reactive intermediates can then react with other molecules, leading to various chemical transformations.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of benzoyl sulfide have not been extensively studied. However, it has been reported to have cytotoxic and genotoxic effects on human cells in vitro. It has also been shown to induce oxidative stress in human lymphocytes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using benzoyl sulfide in lab experiments is its relatively simple synthesis method. It is also a stable compound that can be stored for extended periods of time. However, one limitation is that it is sparingly soluble in water, which can make it difficult to handle in aqueous solutions.
Direcciones Futuras
There are several future directions for research on benzoyl sulfide. One area of interest is the development of new synthetic methods for benzoyl sulfide and its derivatives. Another area of interest is the investigation of its potential as a photosensitizer for various applications, including photodynamic therapy for cancer treatment. Additionally, the toxicological effects of benzoyl sulfide on human health and the environment need to be further explored.
Métodos De Síntesis
Benzoyl sulfide can be synthesized by the reaction of benzoyl chloride with sodium sulfide in the presence of a catalyst such as copper(II) chloride. The reaction proceeds via a nucleophilic substitution mechanism, where the sulfur atom of the sulfide ion attacks the electrophilic carbon atom of the benzoyl chloride. The resulting benzoyl sulfide can be purified by recrystallization from a suitable solvent such as ethanol or acetone.
Propiedades
Número CAS |
1850-15-3 |
|---|---|
Nombre del producto |
Benzoyl sulfide |
Fórmula molecular |
C14H10O2S |
Peso molecular |
242.29 g/mol |
Nombre IUPAC |
S-benzoyl benzenecarbothioate |
InChI |
InChI=1S/C14H10O2S/c15-13(11-7-3-1-4-8-11)17-14(16)12-9-5-2-6-10-12/h1-10H |
Clave InChI |
KIHBJERLDDVXHD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)SC(=O)C2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)SC(=O)C2=CC=CC=C2 |
Otros números CAS |
1850-15-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



